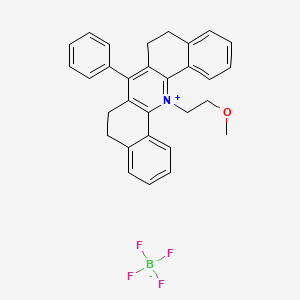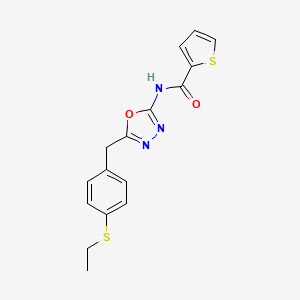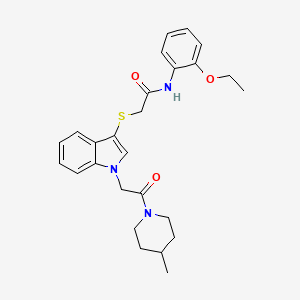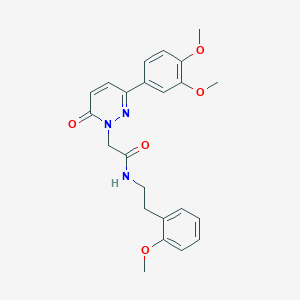![molecular formula C18H10ClF4NO B3019049 3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine CAS No. 477846-74-5](/img/structure/B3019049.png)
3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine" is a poly-substituted pyridine derivative, which is a class of compounds that have garnered significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of multiple substituents, including chloro, fluoro, and trifluoromethyl groups, suggests that this compound could have unique physical and chemical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of poly-substituted pyridines, such as the compound , can be achieved through various methods. One strategy involves the C-F bond cleavage of anionically activated fluoroalkyl groups, which has been described as a noble metal-free method yielding high yields of 2,6-disubstituted 4-amino pyridines . Additionally, nickel complexes have been utilized for the selective synthesis of new fluorinated pyridines, demonstrating the potential for metal-mediated approaches in constructing such complex structures . The synthesis of related compounds often involves multiple steps, including esterification, coupling reactions, reductions, and halogenations, as seen in the synthesis of 5-(4-fluorophenyl)-3-(chloromethyl)pyridine .
Molecular Structure Analysis
The molecular structure of poly-substituted pyridines is characterized by the pyridine ring, which can be further modified with various substituents affecting the molecule's reactivity and properties. X-ray crystallography has been used to determine the structure of nickel complexes with fluoropyridine ligands, providing insights into the bond lengths and geometries of such compounds . These structural analyses are crucial for understanding the reactivity patterns and potential applications of the compound.
Chemical Reactions Analysis
The reactivity of poly-substituted pyridines is influenced by the electronic effects of the substituents. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the feasibility of side-chain chlorination reactions . Moreover, the synthesis of fluorinated pyridines often involves electrophilic fluorination, as demonstrated in the synthesis of a compound intended to image dopamine D4 receptors . The chemical reactions involving these compounds are diverse and can lead to a wide range of products, depending on the reaction conditions and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of poly-substituted pyridines are largely determined by the nature and position of the substituents on the pyridine ring. Fluorinated pyridines, for example, are known for their unique properties, such as increased lipophilicity and stability, making them valuable in the development of pharmaceuticals and agrochemicals . The synthesis and study of these compounds often involve optimizing reaction conditions to achieve the desired properties, as seen in the preparation of 2,3-difluoro-5-chloropyridine .
Wirkmechanismus
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These compounds have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-(3-fluoro-4-phenylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF4NO/c19-15-8-12(18(21,22)23)10-24-17(15)25-13-6-7-14(16(20)9-13)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRZNLOJSCAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)



![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)
![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)